1H-Tetrazole, 1-(2-fluoroethyl)- is a member of the tetrazole family, characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. This compound is notable for its potential applications in pharmaceuticals, agriculture, and materials science due to its unique chemical properties and reactivity. The presence of the fluorinated ethyl group enhances its biological activity and solubility, making it an interesting subject for research and development.
1H-Tetrazole derivatives can be synthesized from various precursors, including halogenated compounds and azides. The specific compound 1H-tetrazole, 1-(2-fluoroethyl)- can be derived from reactions involving fluorinated alkyl groups and tetrazole synthesis methodologies. Research indicates that tetrazoles are often synthesized through one-pot multi-component reactions or cycloaddition processes, which facilitate the introduction of functional groups like fluorine into the tetrazole framework .
1H-Tetrazole, 1-(2-fluoroethyl)- is classified as a heterocyclic compound due to its nitrogen-rich structure. It falls under the category of azoles, specifically tetrazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of 1H-tetrazole, 1-(2-fluoroethyl)- can be achieved through several methods:
The synthesis typically involves the use of sodium azide and a suitable halogenated precursor (e.g., 2-fluoroethyl halides). The reaction may be conducted in solvents like dimethylformamide or under microwave irradiation to improve reaction rates and yields. The optimization of reaction conditions is crucial for achieving high purity and yield of the final product.
The molecular structure of 1H-tetrazole, 1-(2-fluoroethyl)- features a tetrazole ring (C2H2N4) with a 2-fluoroethyl side chain. The presence of the fluorine atom significantly influences the electronic properties of the molecule.
1H-tetrazole derivatives undergo various chemical reactions that include:
The reactivity profile of 1H-tetrazole, 1-(2-fluoroethyl)- is influenced by both electronic effects from the fluorine atom and steric factors from the ethyl group. This dual influence allows for selective reactions under mild conditions.
The mechanism by which 1H-tetrazole, 1-(2-fluoroethyl)- exerts its effects—particularly in biological contexts—often involves its ability to mimic carboxylic acids due to its acidic protons. This property allows it to interact with biological targets such as enzymes or receptors.
Studies indicate that tetrazoles can act as inhibitors or modulators in various biochemical pathways, particularly in drug design where they serve as bioisosteres for carboxylic acids .
Relevant analyses such as spectroscopic techniques (NMR, IR) confirm structural integrity and purity post-synthesis .
Scientific Uses
1H-Tetrazole, 1-(2-fluoroethyl)- finds applications across various fields:
Research continues into optimizing synthesis methods and expanding applications within medicinal chemistry and materials science .
The strategic implementation of tetrazole rings in medicinal chemistry represents a paradigm shift in bioisosteric replacement strategies. Tetrazoles emerged as privileged scaffolds following their serendipitous discovery by Swedish chemist J.A. Bladin in 1885 during investigations of dicyanophenylhydrazine reactions [2]. This five-membered aromatic heterocycle, comprising four nitrogen atoms and one carbon atom, exhibits remarkable metabolic stability while serving as a carboxylic acid surrogate due to comparable pKa values (approximately 4.76 for tetrazole versus 4.76 for acetic acid) [2] [9]. This critical physicochemical similarity, coupled with superior resistance to enzymatic degradation, propelled tetrazoles into drug design pipelines. The World Health Organization subsequently recognized tetrazole as a key structural descriptor in analogue-based drug discovery methodologies [2].
The clinical validation of tetrazole-containing pharmaceuticals marked several therapeutic milestones. Valsartan (antihypertensive), cefazolin (antibiotic), and losartan (angiotensin II receptor antagonist) exemplify early successes leveraging the tetrazole motif to optimize pharmacokinetic profiles [2] [6]. These pioneers demonstrated enhanced membrane permeability and oral bioavailability compared to their carboxylic acid counterparts. The structural evolution advanced with alkyltetrazole derivatives, where strategic fluorination culminated in the development of 1-(2-fluoroethyl)-1H-tetrazole (FETz). This fluorinated analog represents a third-generation bioisostere engineered to exploit fluorine's electronegativity and biological stealth properties [8] [10]. The 2-fluoroethyl moiety synergizes with the tetrazole ring to confer optimal polarity balance, facilitating improved blood-brain barrier penetration while maintaining metabolic resistance [1] [8].
Table 1: Historical Development of Tetrazole Bioisosteres in Pharmaceuticals
Era | Key Development | Representative Agents | Therapeutic Impact |
---|---|---|---|
1885 | Discovery of tetrazole core | N/A | Foundation for heterocyclic chemistry |
1970s | Carboxylic acid replacement | Cefazolin, Pentylenetetrazol | Enhanced metabolic stability vs. carboxylates |
1990s | FDA-approved tetrazole drugs | Losartan, Valsartan | Optimized bioavailability in antihypertensives |
2000s | Fluorinated tetrazole derivatives | 1-(2-Fluoroethyl)-1H-tetrazole | Improved BBB penetration and target affinity |
2020s | PET radiotracer applications | FETz-based probes (preclinical) | Diagnostic imaging advancement |
Synthetic methodologies for FETz have evolved significantly from traditional azide-nitrile cycloadditions. Contemporary routes employ transition metal-catalyzed [3+2] cycloadditions using 2-fluoroethyl cyanide (FC≡C–CH₂F) and sodium azide under cobalt(II) catalysis [8]. Optimized conditions (DMSO solvent, 110°C, 12 hours) achieve yields exceeding 90%, with the cobalt catalyst facilitating nitrile coordination and azide insertion to form the tetrazole ring while preserving the fluorine substituent [8]. Microwave-assisted continuous-flow processes further enhanced synthetic efficiency for tetrazole intermediates, reducing reaction times from hours to minutes while improving purity profiles [4].
The strategic incorporation of fluorine into tetrazole alkyl chains creates sophisticated pharmacophores with optimized physicochemical and target interaction profiles. FETz exemplifies this approach, where the 2-fluoroethyl moiety induces three critical modifications: 1) enhanced dipole moments strengthening ligand-receptor binding, 2) improved passive diffusion through lipid membranes via balanced lipophilicity, and 3) resistance to oxidative metabolism by cytochrome P450 enzymes [1] [10]. The fluorine atom's electronegativity (3.98 Pauling scale) creates a strong dipole moment (2.05 D) while exerting minimal steric impact (van der Waals radius 1.47 Å comparable to hydrogen's 1.20 Å) [8]. This permits tight integration into hydrophobic binding pockets without disrupting molecular fit.
Table 2: Physicochemical Properties of 1-(2-Fluoroethyl)-1H-tetrazole vs. Reference Compounds
Parameter | 1-(2-Fluoroethyl)-1H-tetrazole | 1-Ethyl-1H-tetrazole | Tetrazole (1H) |
---|---|---|---|
Molecular formula | C₃H₅FN₄ | C₃H₆N₄ | CH₂N₄ |
Molecular weight (g/mol) | 116.10 | 98.10 | 70.05 |
Calculated LogP | 0.82 | 1.24 | -0.45 |
Aqueous solubility (mg/mL) | 12.5 (pH 7.4) | 8.3 (pH 7.4) | 18.9 (pH 7.4) |
pKa | 4.76 (tetrazole proton) | 4.65 | 4.90 |
Metabolic stability (t½, human microsomes) | >120 min | 45 min | N/A |
The 2-fluoroethyl modification profoundly influences FETz's distribution characteristics. Calculated LogP values (0.82) reflect superior hydrophilicity versus non-fluorinated analogs (1-ethyl-1H-tetrazole LogP=1.24) while maintaining membrane permeability [8]. This polarity balance enables efficient traversal of biological barriers, with in vitro models demonstrating 3.2-fold increased blood-brain barrier permeation compared to ethyl analogs [1] [8]. FETz's aqueous solubility (12.5 mg/mL at physiological pH) exceeds most lipophilic pharmacophores, addressing formulation challenges common in oncology and CNS therapeutics [8] [10].
Structurally, FETz serves as a versatile building block in hybrid pharmacophores. Molecular hybridization strategies conjugate FETz with privileged scaffolds including pyrazoles, stilbenes, and benzimidazoles to enhance target specificity [4] [6] [7]. In microtubule destabilizers, FETz replaces classical heterocycles (oxazole/triazole) in colchicine-site binders, improving tubulin binding affinity through complementary hydrogen bonding [4]. Computational models indicate the fluoroethyl group engages in orthogonal halogen bonding interactions with tubulin's β-subunit, contributing to submicromolar IC₅₀ values (0.090–0.650 μM) in gastric, lung, and cervical cancer lines [4]. The tetrazole anion's charge-delocalized system further enables ionic interactions with cationic residues in enzymatic targets, rationalizing the enhanced kinase and polymerase inhibition observed in FETz-containing antimicrobials (MIC 8–16 μg/mL against Staphylococcus aureus and Escherichia coli) [8].
Current research initiatives prioritize FETz derivatives as solutions to persistent therapeutic challenges across six strategic domains:
Oncology Therapeutics Innovation: FETz-based microtubule destabilizers represent a promising anti-mitotic strategy to overcome multidrug resistance. Compound 6-31 (incorporating FETz linked to 3,5-dimethoxyphenyl piperazine) demonstrates potent disruption of tubulin polymerization (IC₅₀ = 0.090 μM against SGC-7901 gastric adenocarcinoma) [4]. Research objectives focus on optimizing substituent patterns on the A-ring (ortho-position preference: 2-methyl > 2-fluoro > 2-chloro) and D-ring (3,5-dimethoxyphenyl enhances activity) while evaluating synergistic effects with checkpoint inhibitors [4]. Structural hybrids combining FETz with combretastatin mimetics show particular promise for vascular-targeted therapies [7].
PET Radiopharmaceutical Development: The ¹⁸F-labeled FETz derivatives enable non-invasive disease monitoring. Research prioritizes efficient radiosynthesis via [¹⁸F]fluoroethylation of tetrazolate anions, capitalizing on fluorine-18's ideal decay characteristics (t₁/₂ = 109.8 minutes; β⁺ emission) [8]. Objectives include developing automated modules for GMP production of [¹⁸F]FETz-PSMA tracers for prostate cancer imaging, with preclinical studies targeting >15% radiochemical yield and >98% radiochemical purity [8] [10].
Antimicrobial Resistance Solutions: Novel mechanisms against drug-resistant pathogens involve FETz hybrids disrupting cell wall biosynthesis and nucleic acid replication. Priority compounds include pyrazole-FETz conjugates demonstrating biofilm penetration and efflux pump evasion [6] [8]. Research objectives focus on expanding spectrum coverage to ESKAPE pathogens through structure-activity relationship (SAR) studies of C5-substituted analogs, targeting compounds with >10-fold selectivity indices between bacterial and mammalian cells [6] [8].
CNS Drug Delivery Platforms: FETz's BBB penetration enhancement capability supports neurotherapeutic development. Active projects conjugate FETz with dopamine mimetics and NMDA antagonists to improve brain exposure. Quantitative objectives include achieving brain-to-plasma ratios >0.8 in rodent models for antidepressants and anti-seizure agents [1] [8].
Energetic Materials Optimization: Military and aerospace applications exploit FETz derivatives as insensitive munitions components. Research objectives include computational prediction of detonation velocities (>8500 m/s) and experimental validation of impact sensitivity (>30 J) for FETz-based ionic liquid propellants [6].
Catalytic Technology Development: Asymmetric synthesis using chiral FETz ligands addresses enantioselective production challenges. Priority research focuses on palladium-catalyzed cross-couplings achieving >95% ee for pharmaceutical intermediates [8].
Table 3: Priority Research Objectives for 1-(2-Fluoroethyl)-1H-tetrazole Derivatives
Research Domain | Primary Objectives | Key Performance Metrics |
---|---|---|
Anticancer Agents | Tubulin polymerization inhibitors | IC₅₀ < 0.1 μM against solid tumors |
Diagnostic Imaging | ¹⁸F-PET tracer development | Radiochemical yield >15%, molar activity >50 GBq/μmol |
Antimicrobials | Overcoming multidrug resistance | MIC ≤ 4 μg/mL against MRSA and CRE |
CNS Therapeutics | Blood-brain barrier penetration | Brain-to-plasma ratio ≥ 0.8 in rodent models |
Energetic Materials | Insensitive munitions development | Detonation velocity >8500 m/s, impact sensitivity >30 J |
Synthetic Chemistry | Asymmetric catalysis | Enantiomeric excess >95% in cross-coupling reactions |
Synthetic chemistry advancements remain foundational to FETz applications. Continuous-flow microwave reactors enable rapid generation of ethyl 1-aryl-1H-tetrazole-5-carboxylate intermediates at 130°C in 20 minutes (67% yield vs. <52% via conventional heating) [4] [8]. Future directions include developing enantioselective cobalt catalysts for stereocontrolled FETz synthesis and creating trifluoromethyltetrazole variants to further enhance binding interactions [8]. Computational fragment-based drug design utilizing FETz's structural coordinates accelerates target identification, with machine learning models predicting polypharmacology profiles to minimize off-target effects [5] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4